molecular formula C9H11ClN2 B13546451 (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine

Cat. No.: B13546451
M. Wt: 182.65 g/mol
InChI Key: QWVRUEJXMQNMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol It is characterized by the presence of a chloropyridine ring attached to a cyclopropylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine is unique due to its specific structure, which combines a chloropyridine ring with a cyclopropylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(6-chloropyridin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2

InChI Key

QWVRUEJXMQNMID-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.